
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diaminomethyl and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursorsFor instance, the diaminomethyl group can be introduced via reductive amination, while the methanesulfonyl groups can be added using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions . Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The diaminomethyl group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl groups yields sulfonic acids, while reduction of the diaminomethyl group produces primary amines .
Wissenschaftliche Forschungsanwendungen
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets. The diaminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as N-(methanesulfonyl)-4,5-dimethylbenzamide and N-(diaminomethyl)-2-methylbenzamide .
Uniqueness
N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is unique due to the combination of diaminomethyl and methanesulfonyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
879878-91-8 |
|---|---|
Molekularformel |
C11H17N3O5S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(diaminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide |
InChI |
InChI=1S/C11H17N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5,11H,12-13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
STSGVLPWPYUQRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)NC(N)N)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


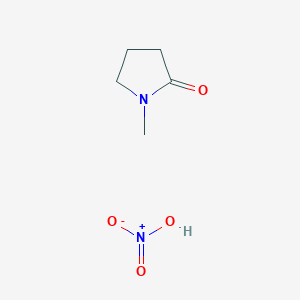
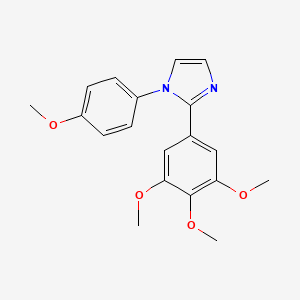
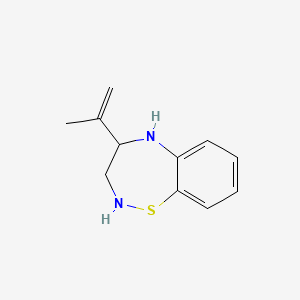

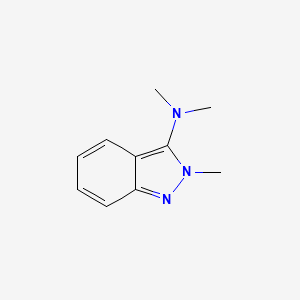
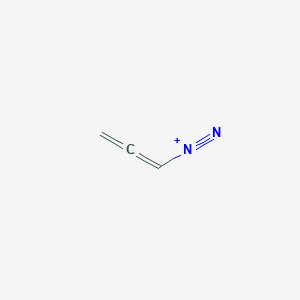
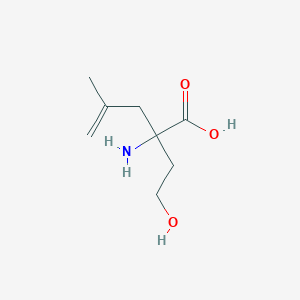
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
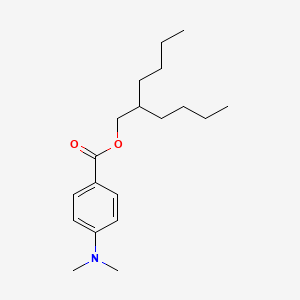
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)
